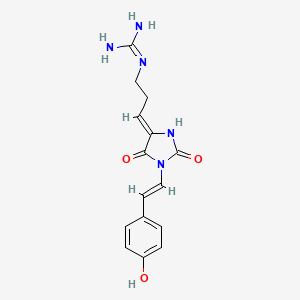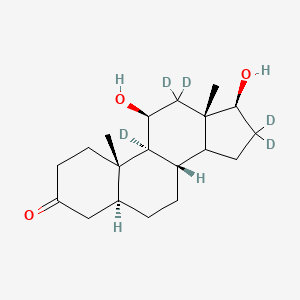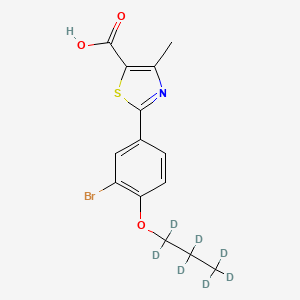![molecular formula C19H18ClNO2 B12414222 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride is a complex organic compound with the molecular formula C20H20ClNO4. It is known for its unique structure, which includes a fused isoquinoline system. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride typically involves multiple steps, starting from simpler organic molecules One common synthetic route includes the methoxylation of isoquinoline derivatives followed by cyclization to form the fused ring systemIndustrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Medicine: Research indicates its potential use in treating diseases like cancer due to its ability to interact with specific cellular targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride involves its interaction with molecular targets such as enzymes and receptors. It has been shown to bind to retinoid X receptor α (RXRα), altering its conformation and inhibiting pathways like Wnt/β-catenin, which are involved in cell growth and proliferation. This interaction is crucial for its potential anti-cancer properties .
Comparison with Similar Compounds
Similar compounds to 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride include:
Berberine: Another isoquinoline derivative known for its medicinal properties.
Columbamine: Shares a similar structure and is used in similar applications.
9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride: A closely related compound with slight structural differences. The uniqueness of this compound lies in its specific methoxy substitutions and its chloride salt form, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClNO2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3,9-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride |
InChI |
InChI=1S/C19H18NO2.ClH/c1-21-15-6-7-16-14(10-15)8-9-20-12-17-13(11-18(16)20)4-3-5-19(17)22-2;/h3-7,10-12H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OZPDXBXSBWNOGC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=[N+](CC2)C=C4C(=C3)C=CC=C4OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


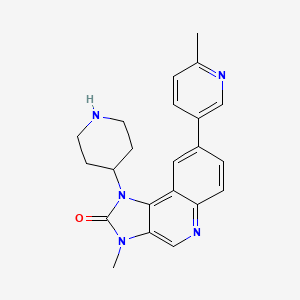
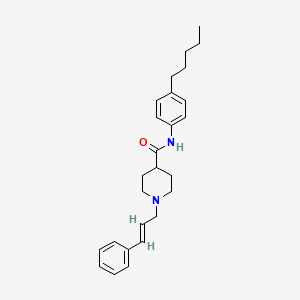
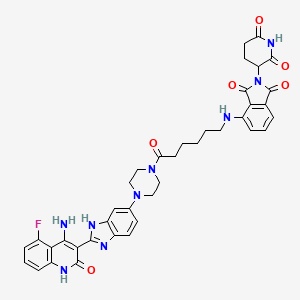
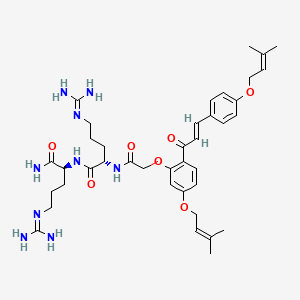
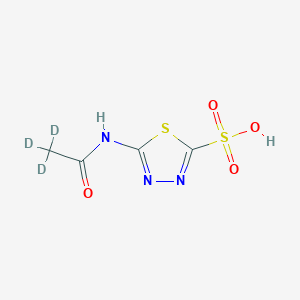
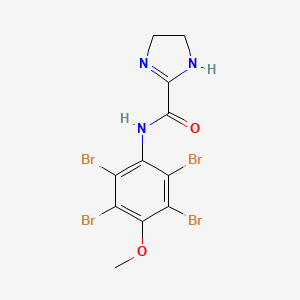

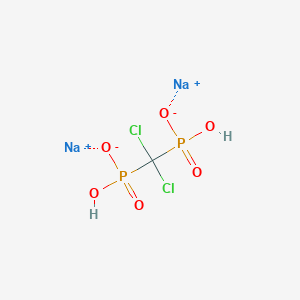
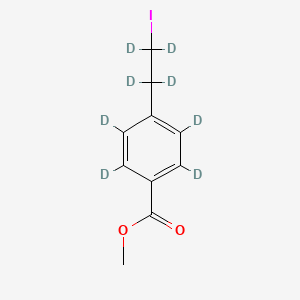
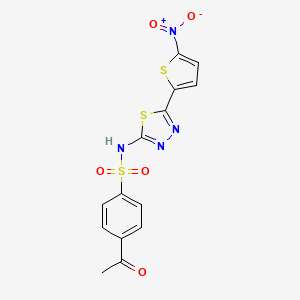
![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
